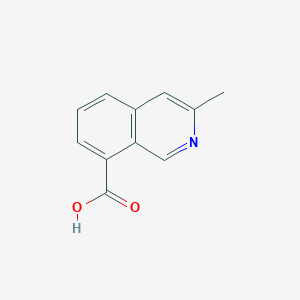

3-Methylisoquinoline-8-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

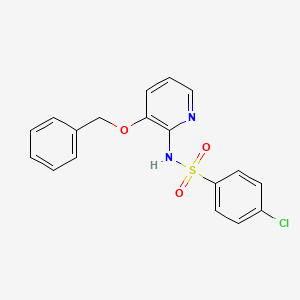

3-Methylisoquinoline-8-carboxylic acid is a chemical compound with the CAS Number: 1416713-32-0 . It has a molecular weight of 187.2 and its IUPAC name is 3-methylisoquinoline-8-carboxylic acid . The compound appears as a white to yellow solid .

Molecular Structure Analysis

The InChI code for 3-Methylisoquinoline-8-carboxylic acid is1S/C11H9NO2/c1-7-5-8-3-2-4-9 (11 (13)14)10 (8)6-12-7/h2-6H,1H3, (H,13,14) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

3-Methylisoquinoline-8-carboxylic acid is a white to yellow solid . It has a molecular weight of 187.2 . The compound’s InChI code is1S/C11H9NO2/c1-7-5-8-3-2-4-9 (11 (13)14)10 (8)6-12-7/h2-6H,1H3, (H,13,14) .

Applications De Recherche Scientifique

Auxiliary-assisted Catalysis

Researchers have developed auxiliary-directed, palladium-catalyzed beta-arylation and alkylation methods for sp3 and sp2 C-H bonds in carboxylic acid derivatives, utilizing a carboxylic acid 2-methylthioaniline- or 8-aminoquinoline amide substrate. This method shows functional group tolerance, allowing the functionalization of amino- and hydroxy-acid derivatives. Preliminary mechanistic studies have identified a palladacycle intermediate, characterized by X-ray crystallography (Shabashov & Daugulis, 2010).

Mass Spectrometric Dissociation Pathway

The collision-induced dissociation behavior of various substituted isoquinoline-3-carboxamides has been studied, revealing unusual fragmentation behavior due to multiple reversible water adduct formation in the gas phase. This research provides insights into the structural characterization of this class of compounds, offering analytical tools for the screening of model HIF-stabilizers and potential metabolites in various fields (Beuck et al., 2009).

Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition

A series of quinoline-8-carboxamides has been designed and synthesized for the inhibition of human recombinant PARP-1 activity. The study emphasizes the importance of maintaining the required pharmacophore conformation through an intramolecular hydrogen bond, showing potential therapeutic activities for PARP-1 inhibitors (Lord et al., 2009).

Gas Phase Reaction Study

The gas-phase formations of carboxylic acids after collisional activation of bisubstituted isoquinolines were unusually favored, indicating potential as prolylhydroxylase inhibitor drug candidates. This study's findings can aid in the characterization of structurally related compounds or metabolic products in clinical, forensic, or doping control analysis (Thevis et al., 2008).

Anti-thrombotic and PPARγ Agonists Development

Research on 3S-tetrahydroisoquinoline-3-carboxylic acid derivatives has led to the discovery of novel agents with anti-thrombotic activity and potent in vivo anti-thrombotic potency. Another study identified a novel peroxisome proliferator-activated receptor (PPAR) gamma agonist with potential as an efficacious and safe drug for diabetes, showcasing the chemical's versatility in drug development (Zhang et al., 2010); (Azukizawa et al., 2008).

Propriétés

IUPAC Name |

3-methylisoquinoline-8-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-5-8-3-2-4-9(11(13)14)10(8)6-12-7/h2-6H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYBOOPQGESQRSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=N1)C(=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylisoquinoline-8-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(sec-butylthio)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2733248.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B2733251.png)

![Ethyl 2-[[2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2733253.png)

![1-(3-chlorophenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2733257.png)

![(E)-6-(3-chlorostyryl)-3-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2733258.png)

![N-([2,3'-bipyridin]-5-ylmethyl)benzamide](/img/structure/B2733259.png)

![4-Methoxy-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1-phenyl-1,2-dihydropyridin-2-one](/img/structure/B2733266.png)

![N-[(1-methyl-1H-indol-2-yl)carbonyl]glycylglycine](/img/structure/B2733267.png)